molecular formula C7H2ClF5S B14041974 1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene

1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene

Cat. No.: B14041974
M. Wt: 248.60 g/mol
InChI Key: BKBSJKMTZWUUBB-UHFFFAOYSA-N
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Description

1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF5S. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group to a difluorobenzene derivative. One common method is the reaction of 1-chloro-2,6-difluorobenzene with trifluoromethylthiolating agents under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in electron-withdrawing interactions, affecting the reactivity of the compound. Pathways involved may include nucleophilic substitution and radical reactions.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-2,6-difluoro-4-(trifluoromethylthio)benzene include:

    1-Chloro-2,4-difluorobenzene: Lacks the trifluoromethylthio group, leading to different reactivity.

    1-Chloro-2,6-difluorobenzene: Similar structure but without the trifluoromethylthio group.

    2-Chloro-1,3-difluoro-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of trifluoromethylthio.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H2ClF5S

Molecular Weight

248.60 g/mol

IUPAC Name

2-chloro-1,3-difluoro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2ClF5S/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H

InChI Key

BKBSJKMTZWUUBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)SC(F)(F)F

Origin of Product

United States

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